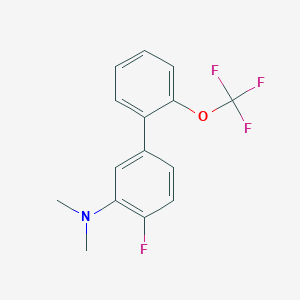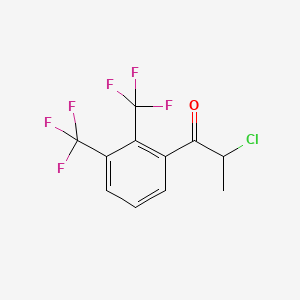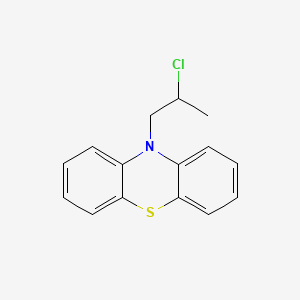
10-(2-Chloropropyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Chloropropyl)phenothiazine is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and antiparasitic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Chloropropyl)phenothiazine typically involves the alkylation of phenothiazine with 2-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 10-(2-Chloropropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-chloropropyl position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenothiazines .
Applications De Recherche Scientifique
10-(2-Chloropropyl)phenothiazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-(2-Chloropropyl)phenothiazine involves its interaction with various molecular targets, including:
Comparaison Avec Des Composés Similaires
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used primarily as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic and sedative effects.
Uniqueness: 10-(2-Chloropropyl)phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101976-39-0 |
|---|---|
Formule moléculaire |
C15H14ClNS |
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
10-(2-chloropropyl)phenothiazine |
InChI |
InChI=1S/C15H14ClNS/c1-11(16)10-17-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)17/h2-9,11H,10H2,1H3 |
Clé InChI |
QCJWEEHOHPZKMR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


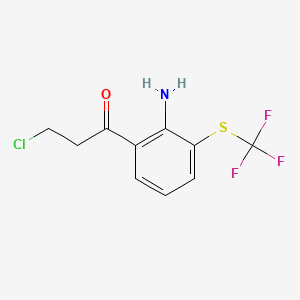
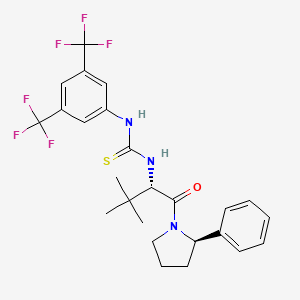

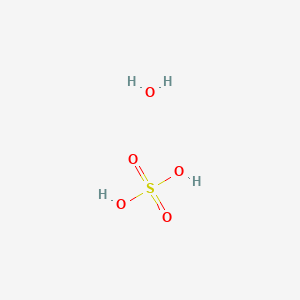
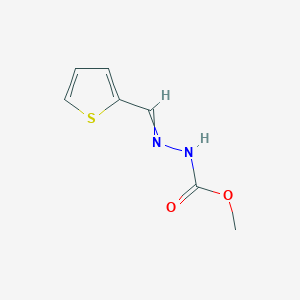
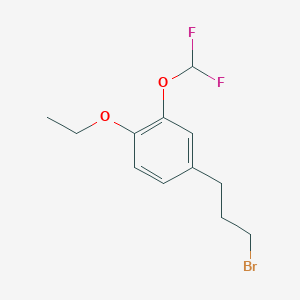
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol](/img/structure/B14069404.png)



